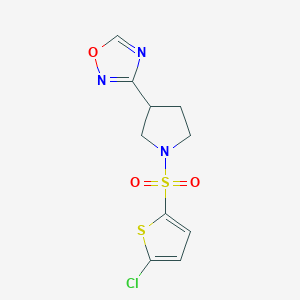

3-(1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole is a chemical compound that has recently gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Anticancer Activity

Compounds related to "3-(1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole" have been identified as potential anticancer agents. For example, a derivative showed good activity against several breast and colorectal cancer cell lines, inducing apoptosis in T47D cells. This apoptosis induction was associated with cell cycle arrest in the G(1) phase. The study also highlighted the importance of substituents on the compound for maintaining activity, with certain modifications enhancing in vivo efficacy in tumor models. The molecular target identified was TIP47, an IGF II receptor binding protein, suggesting a mechanism of action for these compounds (Zhang et al., 2005).

Antimicrobial and Cytotoxic Activities

New classes of compounds incorporating the 1,2,4-oxadiazole moiety, similar to the specified chemical structure, have been synthesized and evaluated for their antimicrobial and cytotoxic activities. Certain derivatives demonstrated significant antibacterial activity against pathogens like Pseudomonas aeruginosa and antifungal activity against Penicillium chrysogenum. Additionally, some compounds showed cytotoxic activity against lung carcinoma cells, indicating their potential as antimicrobial and anticancer agents (Muralikrishna et al., 2012).

Antitubercular Activity

Research into the synthesis of novel pyrrole derivatives, including those with 1,3,4-oxadiazole moieties, aimed to evaluate their antitubercular activity. Preliminary results from these studies indicated moderate to good efficacy against Mycobacterium tuberculosis, with further computational studies suggesting potential mechanisms of action. These findings underscore the utility of such derivatives in developing new antitubercular therapies (Joshi et al., 2015).

Plant Disease Management

Compounds containing the 1,3,4-oxadiazole moiety have shown promising in vitro antibacterial bioactivities against tobacco bacterial wilt, a disease caused by Ralstonia solanacearum. Certain derivatives inhibited mycelial growth of the pathogen more effectively than commercial bactericides, suggesting their potential use in developing new plant protectants (Xu et al., 2012).

properties

IUPAC Name |

3-[1-(5-chlorothiophen-2-yl)sulfonylpyrrolidin-3-yl]-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3O3S2/c11-8-1-2-9(18-8)19(15,16)14-4-3-7(5-14)10-12-6-17-13-10/h1-2,6-7H,3-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKPJJHJIITUHPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=NOC=N2)S(=O)(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B2667819.png)

![3-[(Isopropoxycarbonyl)amino]phenylboronic acid](/img/structure/B2667820.png)

![1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl 2,4-dimethylthiazole-5-carboxylate](/img/structure/B2667831.png)

![[4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B2667832.png)

![N-(3,5-dimethoxyphenyl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2667838.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2667839.png)